6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL
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Overview
Description
6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL is a heterocyclic compound that contains both boron and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL typically involves the reaction of 6-chloro-2-aminophenol with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzo[C][1,2]oxaborol-1(3H)-OL: A similar compound with a different halogen atom.
7-Chlorobenzo[C][1,2]oxaborol-1(3H)-OL: Lacks the amino group but has similar structural features.
Uniqueness
6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL is unique due to the presence of both amino and chloro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7BClNO2 |
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Molecular Weight |
183.40 g/mol |
IUPAC Name |
7-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C7H7BClNO2/c9-7-5(10)2-1-4-3-12-8(11)6(4)7/h1-2,11H,3,10H2 |
InChI Key |
VKHMZPLRFSDNPM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2Cl)N)O |
Origin of Product |
United States |
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